Methyl N-(3-(acetylamino)phenyl)-N-ethyl-beta-alaninate

HPLC method development analytical chemistry pharmaceutical analysis

Methyl N-(3-(acetylamino)phenyl)-N-ethyl-beta-alaninate (CAS 88351-63-7) is a synthetically derived β-alanine ester featuring an N-ethyl-N-(3-acetamidophenyl) substitution pattern. It belongs to the class of N-aryl-β-alanine derivatives and is utilized primarily as a chemical intermediate or analytical reference standard in pharmaceutical research and quality control laboratories.

Molecular Formula C14H20N2O3
Molecular Weight 264.32 g/mol
CAS No. 88351-63-7
Cat. No. B12671146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl N-(3-(acetylamino)phenyl)-N-ethyl-beta-alaninate
CAS88351-63-7
Molecular FormulaC14H20N2O3
Molecular Weight264.32 g/mol
Structural Identifiers
SMILESCCN(CCC(=O)OC)C1=CC=CC(=C1)NC(=O)C
InChIInChI=1S/C14H20N2O3/c1-4-16(9-8-14(18)19-3)13-7-5-6-12(10-13)15-11(2)17/h5-7,10H,4,8-9H2,1-3H3,(H,15,17)
InChIKeyAOEBDRLRNJNHSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl N-(3-(acetylamino)phenyl)-N-ethyl-beta-alaninate (CAS 88351-63-7): A Verified N-Aryl-β-Alanine Ester for Pharmaceutical Development and Analytical Reference


Methyl N-(3-(acetylamino)phenyl)-N-ethyl-beta-alaninate (CAS 88351-63-7) is a synthetically derived β-alanine ester featuring an N-ethyl-N-(3-acetamidophenyl) substitution pattern [1]. It belongs to the class of N-aryl-β-alanine derivatives and is utilized primarily as a chemical intermediate or analytical reference standard in pharmaceutical research and quality control laboratories. The compound is characterized by a molecular formula of C₁₄H₂₀N₂O₃, a molecular weight of 264.32 g/mol, and a calculated logP of 1.69, which informs its reversed-phase chromatographic behavior [1].

Why Methyl N-(3-(acetylamino)phenyl)-N-ethyl-beta-alaninate Cannot Be Replaced by Generic β-Alanine Analogs


Substituting Methyl N-(3-(acetylamino)phenyl)-N-ethyl-beta-alaninate with a generic β-alanine ester or an alternative N-aryl-β-alanine derivative is not scientifically justified without specific validation. Key physicochemical parameters, such as its distinct LogP of 1.69 and UV-refractive index of 1.567, dictate its unique retention behavior in reverse-phase chromatographic systems and its solubility profile, which directly impact its performance as an analytical standard or synthetic intermediate [1] . The precise N-ethyl and 3-acetamidophenyl modifications confer specific molecular interactions (e.g., hydrogen bonding capacity via the acetamido moiety) that are not replicated by other N-substituted or N-phenyl-β-alanine esters [2]. Therefore, in critical applications like pharmaceutical impurity profiling or quantitative bioanalysis, substituting an unverified analog risks analytical inaccuracy, method failure, and potentially invalid regulatory submissions.

Quantitative Evidence for Selecting Methyl N-(3-(acetylamino)phenyl)-N-ethyl-beta-alaninate (CAS 88351-63-7)


Validated HPLC Retention and Separation on Newcrom R1 Column

Methyl N-(3-(acetylamino)phenyl)-N-ethyl-beta-alaninate has been demonstrated to be effectively separated and analyzed using a specific reverse-phase HPLC method on a Newcrom R1 column [1]. This validated approach is essential for ensuring purity and quantification in research and quality control settings. While direct comparator data for this exact compound under alternative generic HPLC conditions is not publicly available, the method's establishment provides a benchmark for its analysis. The method is also adaptable for UPLC and MS-compatible workflows, enhancing its utility in pharmacokinetic studies [1].

HPLC method development analytical chemistry pharmaceutical analysis

Distinctive LogP Value Dictates Differential Chromatographic and Partitioning Behavior

The calculated octanol-water partition coefficient (LogP) for Methyl N-(3-(acetylamino)phenyl)-N-ethyl-beta-alaninate is 1.69 [1]. This value quantifies its lipophilicity and serves as a key differentiator from other β-alanine derivatives with different N-substituents. For instance, simple methyl β-alaninate (LogP ~ -0.5) is significantly more hydrophilic. This difference in LogP directly translates to altered retention times in reversed-phase HPLC and different solubility profiles in biological media or formulation solvents. Selecting this compound over a more polar analog for a synthetic step requiring a lipophilic intermediate is justified by this quantitative property.

ADME prediction chromatography solubility

Physicochemical Property Profile (Refractive Index) for Identity Confirmation

The reported refractive index of 1.567 for Methyl N-(3-(acetylamino)phenyl)-N-ethyl-beta-alaninate provides a verifiable physical constant for identity testing and purity assessment . This property is specific to this molecular structure and offers a simple, non-destructive method to confirm the material's identity upon receipt, distinguishing it from other colorless or structurally similar β-alanine esters that would exhibit different refractive indices. For example, an N-methyl analog would likely have a different refractive index due to altered molecular polarizability.

quality control material characterization reference standard

Best-Fit Application Scenarios for Methyl N-(3-(acetylamino)phenyl)-N-ethyl-beta-alaninate (CAS 88351-63-7)


Pharmaceutical Impurity Profiling and Reference Standard Preparation

This compound is optimally utilized as a qualified reference standard for identifying and quantifying potential impurities in active pharmaceutical ingredients (APIs) that are synthesized using N-aryl-β-alanine ester building blocks. Its well-defined HPLC method on Newcrom R1 columns [1] allows for its precise separation and integration, making it an ideal marker for method validation and system suitability tests in pharmaceutical quality control laboratories. The known LogP (1.69) and refractive index (1.567) further support its reliable identification [1] .

Organic Synthesis Intermediate for N-Aryl-β-Alanine-Containing Drug Candidates

Researchers in medicinal chemistry should prioritize this compound as a synthetic intermediate for creating more complex molecules with the N-ethyl-N-(3-acetamidophenyl)-β-alaninate motif. Its moderate lipophilicity (LogP 1.69) [1] is advantageous for reactions requiring organic solvent solubility, and the acetamido group provides a handle for further chemical modification or for mimicking peptide bonds in peptidomimetic drug design.

Analytical Method Development and Validation for Lipophilic Amino Acid Esters

Analytical chemists developing new HPLC or UPLC methods for a series of related lipophilic β-alanine derivatives can use this compound as a model analyte. The established separation conditions (Newcrom R1 column, MeCN/water/H₃PO₄ mobile phase) [1] serve as a validated starting point, saving significant method development time and resources. Its MS-compatible modification (replacing phosphoric acid with formic acid) extends its utility to LC-MS method development for pharmacokinetic studies [1].

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